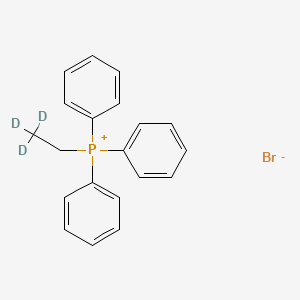

Ethyl-2,2,2-D3-triphenylphosphonium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2,2,2-D3-triphenylphosphonium Bromide is a compound with the formula CD3CH2P(C6H5)3Br . It has a molecular weight of 374.27 and is classified under phosphorus-containing compounds . It is also known by the synonym Triphenylethylphosphonium Bromide .

Molecular Structure Analysis

The molecular structure of Ethyl-2,2,2-D3-triphenylphosphonium Bromide is represented by the formula CD3CH2P(C6H5)3Br . This indicates that the compound contains a deuterium-labeled ethyl group (CD3CH2) attached to a triphenylphosphonium group (P(C6H5)3), and a bromide ion (Br).Chemical Reactions Analysis

Ethyltriphenylphosphonium, a related compound, is used in various chemical reactions. These include the synthesis of D-amino acids from L-cysteine-derived thiazolidines, Leiodolide A via aldol reactions and Horner-Wadsworth-Emmons olefination, and Cycloalkanoindolines via diastereoselective intramolecular inimo-ene reactions .Physical And Chemical Properties Analysis

Ethyl-2,2,2-D3-triphenylphosphonium Bromide has a molecular weight of 374.27 . It is stable if stored under recommended conditions .Wissenschaftliche Forschungsanwendungen

- Ethyltriphenylphosphonium bromide can be utilized in energy storage devices due to its redox properties. Researchers have explored its use as a redox-active material in supercapacitors and batteries. Its high theoretical capacity and wide electrochemical potential window make it promising for energy storage applications .

- The compound’s phosphonium cation can serve as a catalyst in various reactions. It has been investigated for its ability to activate small molecules, such as hydrogen or carbon dioxide. Researchers explore its potential in organic transformations and sustainable catalysis .

- Ethyltriphenylphosphonium bromide can participate in Wittig reactions, where it acts as a source of ylides. These ylides react with carbonyl compounds to form olefins. This synthetic method is valuable for constructing carbon-carbon double bonds in organic molecules .

- PDT is a cancer treatment that involves light-activated compounds. Ethyltriphenylphosphonium bromide has been studied as a photosensitizer for PDT. Upon exposure to light, it generates reactive oxygen species that selectively damage cancer cells .

- Some phosphonium salts, including ethyltriphenylphosphonium bromide, exhibit antimicrobial activity. Researchers have explored their potential as disinfectants, preservatives, and agents against drug-resistant bacteria .

- Ethyltriphenylphosphonium bromide can be incorporated into polymer matrices to modify material properties. Its cationic nature allows it to interact with negatively charged surfaces, affecting material behavior. Applications include ion-conductive materials and polymer electrolytes .

Electrochemical Energy Storage

Catalysis

Organic Synthesis

Photodynamic Therapy (PDT)

Antimicrobial Properties

Materials Science

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s possible that the compound interacts with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

It has been used as a reactant for the synthesis of d-amino acids from l-cysteine-derived thiazolidines, leiodolide a via aldol reactions and horner-wadsworth-emmons olefination, and cycloalkanoindolines via diastereoselective intramolecular inimo-ene reactions .

Pharmacokinetics

As such, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

It is known to be stable if stored under recommended conditions .

Eigenschaften

IUPAC Name |

triphenyl(2,2,2-trideuterioethyl)phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNXXDQQHTCHJ-NIIDSAIPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-2,2,2-D3-triphenylphosphonium bromide | |

CAS RN |

1560-55-0 |

Source

|

| Record name | Phosphonium, 1-(ethyl-2,2,2-d3)-1,1,1-triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,4,5-Tetrahydro-1,5-bis[(4-methylphenyl)sulfonyl]-3H-1,5-benzodiazepin-3-one](/img/structure/B576337.png)

![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)